REACTION_CXSMILES
|
[NH:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1.[C:6]([C:9]1[CH:14]=[CH:13][C:12]([S:15](Cl)(=[O:17])=[O:16])=[CH:11][CH:10]=1)(=[O:8])[CH3:7]>>[C:6]([C:9]1[CH:10]=[CH:11][C:12]([S:15]([N:1]2[CH2:5][CH2:4][CH2:3][CH2:2]2)(=[O:17])=[O:16])=[CH:13][CH:14]=1)(=[O:8])[CH3:7]
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Name
|
|
Quantity
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0 (± 1) mol
|
Type
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reactant
|
Smiles
|
N1CCCC1
|
Name
|
|
Quantity
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0 (± 1) mol
|
Type
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reactant
|
Smiles
|
C(C)(=O)C1=CC=C(C=C1)S(=O)(=O)Cl
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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The resulting mixture is cooled to 0°-5° C.
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Type
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FILTRATION
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Details
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the precipitated 1-(4-acetylbenzenesulfonyl)pyrrolidine is collected by filtration
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Type
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WASH
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Details
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washed with water
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Type
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CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
m.p. 138°-139° C. after crystallizations from aqueous methanol
|
Name
|
|
Type
|
|
Smiles
|
C(C)(=O)C1=CC=C(C=C1)S(=O)(=O)N1CCCC1
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |